Product packaging for Methyl 2,2-difluoro-3-oxopentanoate(Cat. No.:CAS No. 196202-01-4)

Methyl 2,2-difluoro-3-oxopentanoate

Cat. No.: B168396
CAS No.: 196202-01-4
M. Wt: 166.12 g/mol
InChI Key: RCFKIGITIBNPQE-UHFFFAOYSA-N
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Description

Significance of Fluorine Incorporation in Contemporary Organic Molecules

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. acs.org Fluorine's unique properties, stemming from its small size (a van der Waals radius of 1.47 Å, similar to hydrogen's 1.20 Å) and extreme electronegativity (3.98 on the Pauling scale), can profoundly alter the pharmacological and physicochemical profile of a parent compound. chemxyne.comtandfonline.comacs.org When substituted into a biologically active molecule, fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. chemxyne.comnih.gov This is because the carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond.

Furthermore, the high electronegativity of fluorine can modulate the acidity (pKa) of nearby functional groups, which in turn influences a molecule's solubility, membrane permeability, and protein binding characteristics. tandfonline.comacs.org By altering the electron distribution, fluorine substitution can enhance the binding affinity of a drug candidate to its target protein. chemxyne.comnih.gov These modifications can lead to improved bioavailability and potency. acs.orgtandfonline.com The unique attributes of fluorine have led to its inclusion in a wide array of pharmaceuticals, including anticancer agents, antidepressants, and anti-inflammatory drugs. chemxyne.com The development of new methodologies for the selective introduction of fluorine or fluoroalkyl groups remains a vibrant area of research, driven by the demand for novel therapeutics and advanced materials. acs.orgmdpi.com

β-Keto Esters as Pivotal Synthons in Complex Molecule Construction

β-Keto esters are highly versatile intermediates in organic synthesis, valued for their dual functionality which provides both electrophilic and nucleophilic reactive sites. researchgate.netresearchgate.netfiveable.me This structure, containing a ketone and an ester group separated by a methylene (B1212753) group (the α-carbon), makes them exceptional building blocks for constructing complex molecular architectures. researchgate.netfiveable.me The protons on the α-carbon are acidic and can be readily removed by a base to form a stabilized enolate ion, which can then act as a nucleophile in a variety of carbon-carbon bond-forming reactions. fiveable.me

These compounds are central to classic reactions such as the Claisen condensation, which is used to synthesize the β-keto ester functionality itself. researchgate.net Once formed, they can undergo a wide range of transformations. For instance, they are extensively used in alkylation and acylation reactions at the α-position. Subsequent hydrolysis and decarboxylation of the resulting product can yield substituted ketones. nih.gov The reactivity of β-keto esters makes them key precursors in the synthesis of complex natural products and pharmaceutical agents. researchgate.net Palladium-catalyzed reactions of allylic β-keto esters have further expanded their utility, opening new pathways for creating α-allyl ketones and other valuable structures under neutral conditions. nih.gov

Positioning of Methyl 2,2-difluoro-3-oxopentanoate within the Domain of Difluorinated β-Keto Ester Chemistry

This compound (CAS No. 196202-01-4) is a prime example of a molecule that combines the strategic advantages of fluorine incorporation with the synthetic versatility of a β-keto ester. sigmaaldrich.com As a difluorinated β-keto ester, it serves as a valuable building block for creating more complex molecules that bear the gem-difluoro motif at the α-position to a carbonyl group. This structural feature is of significant interest in pharmaceutical chemistry. nih.govdntb.gov.ua The presence of two fluorine atoms on the α-carbon prevents enolization at that site and significantly increases the electrophilicity of the adjacent ketone.

The synthesis of α,α-difluoro-β-keto esters like this compound often involves the direct fluorination of a parent β-keto ester. For example, the fluorination of Methyl 3-oxopentanoate (B1256331) with elemental fluorine in formic acid can yield this compound, although often as part of a product mixture that may include the mono- and tri-fluorinated analogues. chemicalbook.comepo.org The development of selective and efficient methods for preparing such compounds is crucial, as they are key intermediates for synthesizing biologically active compounds, such as certain fungicides where the fluorinated keto-ester is reacted with an amidine. epo.org The unique reactivity and structural properties of this compound position it as a specialized and powerful synthon for accessing novel, fluorinated chemical entities.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 196202-01-4 sigmaaldrich.comguidechem.comjk-sci.com
Molecular Formula C₆H₈F₂O₃ sigmaaldrich.comguidechem.com
Molecular Weight 166.12 g/mol guidechem.comsigmaaldrich.com
IUPAC Name This compound sigmaaldrich.comsigmaaldrich.com
Boiling Point 50 °C at 7 mmHg sigmaaldrich.comjk-sci.comsigmaaldrich.com
Density 1.1 g/cm³ sigmaaldrich.comsigmaaldrich.com
InChI Key RCFKIGITIBNPQE-UHFFFAOYSA-N sigmaaldrich.comsigmaaldrich.com
Canonical SMILES CCC(=O)C(C(=O)OC)(F)F guidechem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8F2O3 B168396 Methyl 2,2-difluoro-3-oxopentanoate CAS No. 196202-01-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2,2-difluoro-3-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2O3/c1-3-4(9)6(7,8)5(10)11-2/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCFKIGITIBNPQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(C(=O)OC)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379540
Record name methyl 2,2-difluoro-3-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196202-01-4
Record name methyl 2,2-difluoro-3-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Transformational Chemistry of Methyl 2,2 Difluoro 3 Oxopentanoate

Transformations at the Carbonyl Center of the Ketone Moiety

The ketone moiety in methyl 2,2-difluoro-3-oxopentanoate is a key site for various chemical transformations. The electron-withdrawing nature of the adjacent difluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack.

Common reactions at this center include reduction of the ketone to a secondary alcohol. This can be achieved using various reducing agents, such as sodium borohydride, to yield methyl 2,2-difluoro-3-hydroxypentanoate. The stereochemical outcome of such reductions can often be influenced by the choice of reagents and reaction conditions, offering a pathway to chiral difluorinated building blocks.

Another important transformation is the reaction with organometallic reagents, such as Grignard reagents or organolithium compounds. These reactions lead to the formation of tertiary alcohols, introducing a new carbon-carbon bond at the former carbonyl carbon. The steric and electronic environment around the carbonyl group, influenced by the difluoro substituents, plays a significant role in the feasibility and outcome of these additions.

Derivatization and Functionalization of the Ester Group

The methyl ester group of this compound can undergo a range of derivatization and functionalization reactions. Standard ester manipulations, such as hydrolysis and transesterification, are readily applicable.

Hydrolysis: The ester can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 2,2-difluoro-3-oxopentanoic acid. This carboxylic acid is a valuable intermediate for further synthetic transformations.

Transesterification: In the presence of an alcohol and a suitable catalyst (acid or base), this compound can be converted to other esters. This allows for the introduction of different alkyl or aryl groups, which can modify the physical and chemical properties of the molecule, such as solubility and reactivity.

Amidation: Reaction with amines can convert the ester into the corresponding amide. This transformation is typically carried out by heating the ester with an amine, sometimes in the presence of a catalyst, to form N-substituted 2,2-difluoro-3-oxopentanamides.

α-Position Reactivity and Enolate Chemistry

The α-position of this compound, bearing the two fluorine atoms, is a focal point of its unique reactivity, primarily through the formation and subsequent reactions of difluoroenolates. nih.gov

Enolates are powerful nucleophiles in organic synthesis. masterorganicchemistry.com The generation of a difluoroenolate from this compound can be achieved by deprotonation at the α-carbon, although the presence of two fluorine atoms makes this process more challenging than for non-fluorinated analogues. However, once formed, the resulting difluoroenolate is a versatile intermediate. nih.gov Due to the delocalization of the negative charge onto the oxygen atom, enolates can react at either the α-carbon or the oxygen. libretexts.orgpressbooks.pub Reaction at the carbon is generally more common. pressbooks.pub

These difluoroenolates can react with a variety of electrophiles. For instance, they can undergo alkylation, acylation, and aldol-type condensation reactions, providing a means to introduce new functional groups at the α-position, adjacent to the difluoromethylene unit.

Decarboxylative reactions are valuable for forming carbon-carbon bonds as they release carbon dioxide as the only byproduct. nih.gov In the context of this compound, the corresponding carboxylic acid (obtained from ester hydrolysis) can undergo decarboxylation to generate a difluoroenolate equivalent. nih.gov This process can be promoted by transition metals. rsc.org This in situ generated nucleophile can then be trapped by an electrophile, such as an aldehyde or ketone, in a decarboxylative aldol (B89426) reaction. nih.govacs.orgnih.gov This strategy provides an alternative and often milder method for generating difluoroenolates compared to direct deprotonation. nih.gov

Recent research has demonstrated the use of Ytterbium(III) triflate to promote the Krapcho decarboxylation of related α,α-difluoro-β-keto esters, followed by an aldol reaction. nih.govacs.orgnih.gov This one-pot protocol allows for the efficient synthesis of various difluoromethylated compounds. nih.gov

The regiochemical outcome of reactions involving difluoroenolates is a critical aspect. The enolate can, in principle, react at either the α-carbon or the oxygen atom. libretexts.org However, reactions with most carbon-based electrophiles predominantly occur at the α-carbon, leading to the formation of a new C-C bond. This regioselectivity is crucial for the controlled synthesis of specifically fluoromethylated products.

The presence of the two fluorine atoms significantly influences the reactivity and stability of the enolate, and understanding these effects is key to controlling the regiochemistry of subsequent reactions.

Stereoselective Conversions Involving this compound

The development of stereoselective transformations of this compound is of great importance for the synthesis of enantiomerically pure fluorinated compounds, which are valuable in medicinal chemistry and materials science.

One major area of focus is the stereoselective reduction of the ketone functionality. By employing chiral reducing agents or catalysts, it is possible to produce one enantiomer of the corresponding alcohol, methyl 2,2-difluoro-3-hydroxypentanoate, in excess.

Furthermore, stereoselective aldol reactions using the difluoroenolate derived from this compound can be achieved. The use of chiral auxiliaries attached to the ester group can direct the approach of the electrophile, leading to the formation of diastereomerically enriched products. These auxiliaries can then be cleaved to yield the desired chiral molecule.

Asymmetric Reduction of the Ketone Functionality

The asymmetric reduction of the prochiral ketone in α,α-difluoro-β-keto esters, such as this compound, is a critical transformation for accessing chiral α,α-difluoro-β-hydroxy esters. These products are valuable intermediates in the synthesis of biologically active molecules. A significant advancement in this area is the use of ruthenium-catalyzed asymmetric transfer hydrogenation (ATH).

Detailed research has demonstrated the efficacy of Noyori's ruthenium complexes in catalyzing the asymmetric reduction of various α,α-difluoro-β-keto esters with high yields and excellent enantioselectivities. acs.org For instance, the commercially available complex, [RuCl(p-cymene)((R,R)-TsDPEN)], has been successfully employed for the reduction of a range of substrates. acs.org The reactions are typically carried out using a formic acid/triethylamine mixture as the hydrogen source.

The substrate scope of this catalytic system is broad, accommodating various substituents on the β-keto ester backbone. While direct studies on this compound are not extensively reported, the successful reduction of analogous compounds provides strong evidence for its applicability. For example, the reduction of ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate proceeds with high conversion and enantioselectivity, yielding the corresponding α,α-difluoro-β-hydroxy ester. acs.org

Below is a data table summarizing the asymmetric transfer hydrogenation of various α,α-difluoro-β-keto esters, which serves as a model for the expected reactivity of this compound.

Substrate (R1)ProductCatalystYield (%)ee (%)Ref
PhenylEthyl (R)-2,2-difluoro-3-hydroxy-3-phenylpropanoate[RuCl(p-cymene)((R,R)-TsDPEN)]95>99 acs.org
4-MethylphenylEthyl (R)-2,2-difluoro-3-hydroxy-3-(p-tolyl)propanoate[RuCl(p-cymene)((R,R)-TsDPEN)]96>99 acs.org
4-MethoxyphenylEthyl (R)-2,2-difluoro-3-hydroxy-3-(4-methoxyphenyl)propanoate[RuCl(p-cymene)((R,R)-TsDPEN)]97>99 acs.org
4-ChlorophenylEthyl (R)-3-(4-chlorophenyl)-2,2-difluoro-3-hydroxypropanoate[RuCl(p-cymene)((R,R)-TsDPEN)]98>99 acs.org
2-ThienylEthyl (R)-2,2-difluoro-3-hydroxy-3-(thiophen-2-yl)propanoate[RuCl(p-cymene)((R,R)-TsDPEN)]94>99 acs.org
MethylEthyl (R)-2,2-difluoro-3-hydroxybutanoate[RuCl(p-cymene)((R,R)-TsDPEN)]8598 acs.org

Table 1: Asymmetric Transfer Hydrogenation of α,α-Difluoro-β-keto Esters.

Diastereoselective Transformations Guided by Fluorine Substitution

The presence of the gem-difluoro group at the α-position of β-keto esters significantly influences the stereochemical outcome of their transformations, particularly in reduction reactions where a new stereocenter is generated adjacent to the difluorinated carbon. The high electronegativity and steric demand of the fluorine atoms play a crucial role in directing the approach of incoming reagents.

In the context of the reduction of the ketone functionality in compounds like this compound, the diastereoselectivity of the reaction is a key consideration when a chiral center already exists in the molecule or when a chiral reagent is used. The stereochemical outcome can often be rationalized using established models such as the Felkin-Anh and Cram-chelate models.

For the asymmetric transfer hydrogenation of α,α-difluoro-β-keto esters catalyzed by chiral ruthenium complexes, a proposed transition state model suggests that the substrate coordinates to the metal center in a specific orientation to minimize steric interactions. acs.org The bulky tosyl group and the p-cymene (B1678584) ligand of the catalyst create a well-defined chiral environment. The difluoromethyl group of the substrate is proposed to orient itself to avoid steric clashes with the ligands, thereby directing the hydride delivery to one face of the ketone and leading to the observed high enantioselectivity. acs.org

While specific studies on the diastereoselective transformations of this compound guided by pre-existing chirality are limited, the principles of fluorine-guided stereocontrol are well-established. The electron-withdrawing nature of the two fluorine atoms can influence the conformation of the transition state, favoring an arrangement that minimizes electrostatic repulsion and steric hindrance. This often leads to a high degree of diastereoselectivity in reactions such as aldol additions or reductions.

Strategic Applications of Methyl 2,2 Difluoro 3 Oxopentanoate As a Key Synthetic Intermediate

Construction of Advanced Fluorinated Organic Frameworks

The incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. Methyl 2,2-difluoro-3-oxopentanoate serves as a key starting material for creating advanced organic frameworks containing the difluoromethyl group.

Precursors for Fluorinated Amino Acid Analogs and Derivatives

Fluorinated amino acids are of significant interest in medicinal chemistry and drug discovery due to their ability to enhance metabolic stability, binding affinity, and bioavailability of peptides and proteins. This compound is a versatile precursor for synthesizing various fluorinated amino acid analogs. For instance, it can be utilized in the synthesis of derivatives of 3,3-difluoro-L-methionine and 3,3-difluoro-L-homoserine. psu.edu The synthesis often involves multi-step sequences that may include reductive amination or other nitrogen-introducing reactions at the keto-position, followed by transformations of the ester group.

The strategic placement of the difluoromethylene group can influence the conformational preferences and electronic properties of the resulting amino acid analogs. This has led to the development of novel fluorinated analogs of naturally occurring amino acids, such as (R)-2-Amino-3-[18F]fluoro-2-methylpropanoic acid, a fluorinated analog of [11C]α-aminoisobutyric acid, which has been evaluated for use in positron emission tomography (PET) imaging. nih.gov

Utility in the Modular Synthesis of Complex Natural Product Scaffolds

The synthesis of complex natural products often requires the use of versatile building blocks that allow for the controlled and sequential addition of functional groups. While direct examples of the use of this compound in the total synthesis of specific natural products are not extensively documented in the provided search results, its potential is evident from the synthesis of related structures. The principles of biomimetic synthesis, where laboratory synthesis mimics the proposed biosynthetic pathways, often employ versatile starting materials. For example, the synthesis of psiguajdianone involved a Knoevenagel condensation followed by hetero-Diels–Alder reactions, demonstrating the power of building block strategies. nih.gov

The reactivity of the ketone and ester functionalities in this compound allows for its incorporation into larger molecular scaffolds through various carbon-carbon and carbon-heteroatom bond-forming reactions. This modular approach is crucial for the efficient construction of the complex architectures found in many natural products.

Synthesis of α-Fluoro-α,β-unsaturated Esters and Related Conjugated Systems

α-Fluoro-α,β-unsaturated esters are important synthetic intermediates and can be found in some biologically active molecules. While the direct conversion of this compound to an α-fluoro-α,β-unsaturated ester is not explicitly detailed, related transformations highlight synthetic strategies. For example, methods have been developed for the synthesis of γ-[18F]fluoro-α,β-unsaturated esters and ketones through the vinylogous radiofluorination of α-diazoacetates. nih.gov

The synthesis of α,β-unsaturated esters from fluorinated precursors can be challenging. For instance, the addition of a maleate (B1232345) to a fluorinated moiety can be complicated by potential isomerization. rsc.org However, the development of specialized methods, such as Steglich esterification for preparing α,β-unsaturated esters of perfluoropolyalkylethers, demonstrates that these challenges can be overcome. rsc.org These approaches could potentially be adapted for transformations involving this compound.

Enabling Synthesis of Functionally Active Organic Molecules Bearing C-CF2 Units

The difluoromethylene (C-CF2) group is a key pharmacophore in many modern pharmaceuticals and agrochemicals. It can act as a bioisostere for an ether oxygen, a carbonyl group, or a hydroxyl-bearing carbon, leading to improved metabolic stability and other desirable properties. This compound is an excellent starting material for introducing this critical functional group.

The synthesis of molecules containing the C-CF2 unit often involves leveraging the reactivity of the ketone in this compound. For example, it can undergo reactions such as aldol (B89426) condensations, Wittig-type reactions, and various nucleophilic additions to construct more complex carbon skeletons. The resulting products can then be further elaborated to yield a wide range of functionally active organic molecules. The synthesis of a fluorinated analog of 5-aminolevulinic acid, for instance, highlights the strategic use of fluorinated building blocks in creating novel, functionally active molecules. nih.gov

Future Research Directions and Emerging Paradigms in Methyl 2,2 Difluoro 3 Oxopentanoate Chemistry

Innovation in Green and Sustainable Synthetic Methodologies

The chemical industry's shift towards more environmentally benign processes has spurred innovation in the synthesis of complex molecules like Methyl 2,2-difluoro-3-oxopentanoate. Traditional methods for the synthesis of this and related compounds often rely on harsh reagents and produce significant waste. For instance, the synthesis from Methyl 3-oxovalerate using fluorine in formic acid results in a low yield of only 3% for the desired product, highlighting the need for more efficient and sustainable alternatives. chemicalbook.com

Future research is increasingly focused on "green" chemistry principles. A significant emerging paradigm is the use of electrochemistry . nih.govresearchgate.netresearchgate.netrsc.org Electro-organic reactions are considered environmentally friendly as they often eliminate the need for chemical oxidants or reductants. researchgate.netrsc.org The development of flow electrochemistry, in particular, offers a safe and scalable approach for fluorination reactions. nih.gov These electrochemical methods can be applied to the synthesis of various difluorinated compounds, suggesting a promising sustainable route for the production of this compound.

Another avenue of innovation lies in catalysis . The development of one-pot difluorination and fragmentation processes, as well as decarboxylative aldol (B89426) reactions, represents a move towards greater efficiency and reduced waste. rsc.orgnih.govacs.org Furthermore, the use of organocatalysis and metal-catalyzed asymmetric synthesis provides a pathway to enantiomerically pure fluorinated compounds, a critical aspect for applications in medicinal chemistry. mdpi.commdpi.combohrium.comnih.govacs.org These catalytic methods not only enhance sustainability by operating under milder conditions but also offer high selectivity.

Synthesis ApproachKey FeaturesRelevance to Green Chemistry
Electrochemical Synthesis Use of electric current to drive reactions, often in undivided cells or flow reactors. nih.govnih.govReduces reliance on chemical reagents, can be performed under ambient conditions, and is scalable. researchgate.netrsc.orgnih.gov
Catalytic Methods Employs catalysts (organocatalysts or metal complexes) to facilitate reactions. mdpi.commdpi.comIncreases reaction efficiency, allows for asymmetric synthesis, and often requires milder conditions.
One-Pot Reactions Multiple reaction steps are performed in a single reaction vessel. rsc.orgReduces solvent usage, purification steps, and overall waste generation.

Discovery of Novel Reactivity Patterns and Chemical Transformations

Understanding the reactivity of this compound is key to unlocking its full potential as a synthetic building block. Research into the broader class of α,α-difluoro-β-keto esters is revealing novel chemical transformations.

A significant discovery is their participation in decarboxylative aldol reactions . This process allows for the generation of difluoroenolates, which are highly versatile intermediates for forming new carbon-carbon bonds. nih.govacs.org This reactivity opens up pathways to a wide array of more complex difluorinated molecules.

The transformation of related trifluoromethyl ketones into difluoromethyl ketones through defluorinative and deoxygenative functionalization reactions represents another emerging area of research. researchgate.net This type of transformation, often mediated by rearrangement reactions, provides a streamlined approach to selectively modify fluorinated compounds. Additionally, methods for the conversion of simple methyl ketones into their α,α-difluoromethyl counterparts are being developed. nih.gov

The inherent reactivity of the difluorinated ketone moiety is also a subject of study. For example, α,α-difluoroketones are known to undergo hydration. sapub.org Furthermore, the hydrolysis of 2,2-difluoro enol silyl (B83357) ethers serves as a synthetic route to difluoromethyl ketones, highlighting the reactivity of these precursors. fluorine1.ru

Reactivity PatternDescriptionSynthetic Utility
Decarboxylative Aldol Reaction Generation of a difluoroenolate intermediate from an α,α-difluoro-β-keto ester, followed by reaction with an electrophile. nih.govacs.orgFormation of complex difluorinated alcohols and other functionalized molecules.
Defluorinative Functionalization Selective removal and replacement of fluorine atoms to create new chemical bonds. researchgate.netAccess to a wider range of functionalized fluorinated compounds from readily available starting materials.
Hydration Addition of water across the carbonyl group of the ketone. sapub.orgCan influence the compound's properties and reactivity in aqueous environments.

Expanding the Scope of Applications in Advanced Organic and Medicinal Chemistry

The unique properties conferred by the difluoromethyl group make compounds like this compound valuable in both materials science and medicine. The difluoromethyl group is recognized as a bioisostere for common functional groups such as alcohols, thiols, and amines, which can lead to improved metabolic stability and target binding affinity in drug candidates. nih.govnih.gov

In medicinal chemistry , peptidyl fluoromethyl ketones have emerged as potent and selective inhibitors of serine and cysteine proteases. mdpi.comnih.gov This has significant implications for the development of therapeutics for a range of diseases, including cancer and viral infections like SARS-CoV-2. mdpi.comnih.govresearchgate.net Research has also indicated that difluoromethyl ketones exhibit activity at the GABA-B receptor, suggesting potential applications in neuroscience. olemiss.edu The development of asymmetric synthesis methods is crucial in this context, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. mdpi.commdpi.combohrium.comnih.govacs.org

Beyond medicinal applications, this compound has been cited in patent literature for its use in the preparation of a stretchable conductive structural color ionic gel film . chiralen.com This points towards its potential use as a monomer or cross-linking agent in the development of advanced materials with novel optical and electronic properties.

Application AreaSpecific Role of Difluorinated CompoundsExamples
Medicinal Chemistry Enzyme inhibitors, bioisosteric replacement. nih.govnih.govmdpi.comPeptidyl fluoromethyl ketones as protease inhibitors for cancer and viral diseases. nih.govresearchgate.net
Advanced Materials Monomers, cross-linkers, or precursors for functional polymers.Use in the formulation of conductive and optically active gels. chiralen.com
Organic Synthesis Versatile building blocks for the introduction of fluorine. rsc.orgSynthesis of complex fluorinated molecules through various chemical transformations.

Q & A

Basic Research Question

  • PPE : Chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats.
  • Ventilation : Use fume hoods to mitigate inhalation risks.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous cleanup to prevent hydrolysis.
  • Waste Disposal : Follow EPA guidelines for fluorinated organic waste .

What impurities are common in synthesized batches, and how are they identified?

Basic Research Question
Typical impurities include:

  • Hydrolysis products : Detect via LC-MS or IR (broad -OH stretches).
  • Unreacted precursors : Identified using GC-MS retention time matching.
  • Isomeric byproducts : Resolved via chiral HPLC or 2D NMR (e.g., NOESY) .

How can computational methods predict the stability of this compound under varying conditions?

Advanced Research Question

  • Molecular Dynamics (MD) Simulations : Model thermal degradation pathways.
  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for fluorinated C-F bonds.
  • Docking Studies : Predict interactions with enzymes or catalysts for reactivity profiling .

What storage conditions prevent degradation of this compound?

Basic Research Question
Store under inert gas (argon/nitrogen) at –20°C in amber glass vials. Monitor stability via periodic NMR to detect hydrolysis or oxidation. Avoid prolonged exposure to moisture or light .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 2,2-difluoro-3-oxopentanoate
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Methyl 2,2-difluoro-3-oxopentanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.